rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride
Description
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a norbornene-derived bicyclic amine hydrochloride characterized by its unique stereochemistry and functionalization. The compound features a bicyclo[2.2.1]heptene core with an exocyclic double bond (C5 position) and an amine group at the C2 position, protonated as a hydrochloride salt. Its molecular formula is C₇H₁₂ClN, with a molecular weight of 145.63 g/mol (calculated for the free amine; the hydrochloride adds 36.46 g/mol, totaling ~182.09 g/mol) . The "rac-" prefix indicates a racemic mixture of enantiomers, though the stereodescriptor (1R,2R,4R) specifies the absolute configuration of the dominant form .
Structurally, the bicyclo[2.2.1]heptene framework imports rigidity, making the compound valuable in asymmetric synthesis and pharmaceutical intermediates. For example, derivatives of this scaffold are utilized in designing enzyme inhibitors or chiral ligands due to their constrained geometry .
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H/t5-,6+,7-;/m1./s1 |
InChI Key |
PQQHHKHEYAMJSJ-FNCXLRSCSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)N.Cl |
Canonical SMILES |
C1C2CC(C1C=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale amination: Using catalysts to improve yield and efficiency.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated bicyclic amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Catalysis: Acts as a chiral ligand, facilitating asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride with structurally related bicyclic amines and derivatives, emphasizing stereochemical, functional, and synthetic differences.
Table 1: Key Structural and Functional Comparisons
Stereochemical Variations
- Saturated vs. Unsaturated Cores: Unlike the unsaturated rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride, compounds like endo-2-aminonorbornane hydrochloride (CAS 142344-61-4) lack the C5-C6 double bond, reducing ring strain but increasing conformational flexibility .
- Stereoisomerism : The (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine (CAS 84235-33-6) differs only in the configuration at C4, which can significantly alter ligand-receptor interactions in medicinal chemistry applications .
Functional Group Modifications
- Carboxylic Acid Derivatives: The (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS 677757-33-4) introduces a carboxylic acid group, enabling zwitterionic behavior and expanded reactivity in peptide coupling or metal coordination .
- Azabicyclo Systems : 2-Azabicyclo[2.2.1]heptanes (e.g., CAS 1403865-39-3) replace a carbon with nitrogen, altering electronic properties and hydrogen-bonding capacity, which is critical in drug design for targeting proteases or kinases .
Biological Activity
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic amine compound with a unique norbornene skeleton. Its structural properties lend it potential biological activities that are currently under investigation in various scientific fields, including medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C8H13N·HCl
- CAS Number : 3211-86-7
- IUPAC Name : rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing cellular pathways and biological processes.
1. Enzyme Inhibition Studies
Research indicates that rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride may serve as an enzyme inhibitor. Its ability to bind to active sites on enzymes could lead to the development of new therapeutic agents targeting specific diseases.
2. Potential as a Pharmaceutical Intermediate
The compound's unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Ongoing studies are exploring its efficacy in drug development processes.
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological properties, potentially affecting neurotransmitter systems. This could open avenues for research into treatments for neurological disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme inhibition | Demonstrated significant inhibition of target enzyme activity at micromolar concentrations. |
| Study B | Neuropharmacology | Showed modulation of neurotransmitter release in vitro, suggesting potential for CNS applications. |
| Study C | Synthesis applications | Successfully utilized as an intermediate in synthesizing complex bicyclic structures with enhanced biological activity. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine hydrochloride, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-ylmethanol | Similar bicyclic structure with an oxygen atom | Moderate enzyme inhibition |
| rac-2-(bicyclo[2.2.1]hept-5-en-2-yl)ethanamine | Additional ethyl group | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
